Lanosol
Overview
Description
. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanosol can be synthesized through the bromination of 4,5-dihydroxybenzyl alcohol. The reaction typically involves the use of bromine in an aqueous medium, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction from marine algae. The process includes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to quantify and isolate this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Lanosol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or iodine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various halogenated compounds.
Scientific Research Applications
Lanosol has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bromophenol derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of fire-retardant materials and bio-based composites
Mechanism of Action
Lanosol exerts its effects through various molecular pathways. It interacts with cellular components, leading to the disruption of microbial cell walls and inhibition of enzyme activities. The exact molecular targets and pathways are still under investigation, but its antimicrobial properties are well-documented .
Comparison with Similar Compounds
Bromophenol: Shares similar structural features but differs in the number and position of bromine atoms.
Polysiphenol: Another bromophenol derivative with unique bioactivities.
Uniqueness: Lanosol is unique due to its specific bromination pattern and hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1,10-12H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCMEUEEFOXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197814 | |
Record name | Lanosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4950-06-5 | |
Record name | 3,4-Dibromo-5-(hydroxymethyl)-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4950-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanosol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dibromo-5-(hydroxymethyl)pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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